molecular formula C17H17ClFNO B11164518 2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11164518
M. Wt: 305.8 g/mol
InChI Key: KDBIEFQZLQACOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring, as well as a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)methanamine
  • **2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)ethanamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17ClFNO

Molecular Weight

305.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H17ClFNO/c1-10-7-11(2)17(12(3)8-10)20-16(21)9-13-14(18)5-4-6-15(13)19/h4-8H,9H2,1-3H3,(H,20,21)

InChI Key

KDBIEFQZLQACOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=C(C=CC=C2Cl)F)C

Origin of Product

United States

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